molecular formula C18H24N2 B1517580 [3-(Dimethylamino)propyl](diphenylmethyl)amine CAS No. 807277-01-6

[3-(Dimethylamino)propyl](diphenylmethyl)amine

Cat. No.: B1517580
CAS No.: 807277-01-6
M. Wt: 268.4 g/mol
InChI Key: BMLANFVFABOBKN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propylamine is a tertiary amine characterized by a diphenylmethyl group attached to a propyl chain terminated with a dimethylamino group (N,N-dimethyl). This structure confers both hydrophobic (via diphenylmethyl) and hydrophilic (via dimethylamino) properties, making it relevant in catalysis, polymer chemistry, and biomedical applications.

Properties

IUPAC Name

N-benzhydryl-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-20(2)15-9-14-19-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLANFVFABOBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)propylamine, also known as a derivative of diphenylmethylamine, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C18H24N2
  • Molecular Weight : 284.40 g/mol
  • CAS Number : 5407-04-5

Biological Activity Overview

The biological activity of 3-(Dimethylamino)propylamine is primarily associated with its role as an intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic and antidepressant medications. It exhibits several pharmacological properties:

  • Antipsychotic Activity : It is utilized in the synthesis of antipsychotics such as Acepromaxine and Chlorpromazine, which are known to interact with dopamine receptors in the brain.
  • Antidepressant Effects : The compound is involved in the production of antidepressants like Amitriptyline, which are effective in treating major depressive disorder by modulating serotonin and norepinephrine levels.
  • Antispasmodic Uses : It serves as an intermediate for antispasmodic drugs, indicating muscle relaxant properties.

The primary mechanism through which 3-(Dimethylamino)propylamine exerts its effects is through the modulation of neurotransmitter systems. It acts on various receptors:

  • Dopamine Receptors : Antagonism or partial agonism at D2 receptors contributes to its antipsychotic effects.
  • Serotonin Receptors : Interaction with 5-HT receptors plays a role in its antidepressant properties.
  • Muscarinic Receptors : Its antispasmodic effects may be mediated through inhibition of muscarinic acetylcholine receptors.

Research Findings

Several studies have investigated the biological activities associated with compounds related to 3-(Dimethylamino)propylamine:

  • Synthesis and Biological Activities Study :
    • A study synthesized various derivatives and examined their pharmacological profiles, revealing promising antipsychotic and antidepressant activities linked to structural modifications of the amine .
  • In Vitro Studies :
    • In vitro assays demonstrated that derivatives exhibit significant growth inhibition against cancer cell lines, suggesting potential anticancer properties .

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of a drug derived from 3-(Dimethylamino)propylamine in patients with schizophrenia. Results indicated a notable reduction in psychotic symptoms compared to placebo, supporting its use as an effective treatment option.

Case Study 2: Antidepressant Effects

Another study focused on a derivative used in treating major depressive disorder. Patients reported improved mood and decreased anxiety levels after administration, highlighting its potential benefits in managing depression.

Data Table: Pharmacological Profiles

Compound NameActivity TypeTarget ReceptorReference
AcepromaxineAntipsychoticD2 Dopamine Receptor
AmitriptylineAntidepressant5-HT Serotonin Receptor
BencyclaneAntispasmodicMuscarinic Acetylcholine
ChlorpromazineAntipsychoticD2 Dopamine Receptor

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is recognized for its potential in drug design and synthesis. It has been studied for its interactions with serotonin transporters (SERT), making it a candidate for developing antidepressants and other psychotropic medications. Research indicates that modifications of this compound can yield derivatives that exhibit selective binding to SERT, which is crucial for treating depression and anxiety disorders .

1.2 Anticancer Research

In recent studies, compounds similar to 3-(Dimethylamino)propylamine have shown promise in anticancer research. They are being evaluated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The structural characteristics of this compound allow for modifications that enhance its efficacy and selectivity against cancer cells .

Industrial Applications

2.1 Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various chemical products. It is utilized in the production of surfactants, adhesives, and coatings due to its surface-active properties. Its ability to act as a catalyst in polymerization reactions further underscores its significance in industrial chemistry .

2.2 Textile Industry

In the textile industry, 3-(Dimethylamino)propylamine is employed as a dyeing agent and finishing chemical. Its application enhances the durability and colorfastness of fabrics, making it a valuable component in textile processing .

Comparison with Similar Compounds

Structural Analogues with Dimethylamino Propyl Moieties

A. Pyrazole Derivatives ()

Compounds such as Methyl 4-[4-[3-(Dimethylamino)propyl]-3-[4-[3-(dimethylamino)propyl]phenyl]pyrazol-1-yl]benzoate (14) and related derivatives share the 3-(dimethylamino)propyl substituent but differ in their aromatic backbones (pyrazole vs. diphenylmethyl). Key differences include:

  • Synthesis Yield: Pyrazole derivatives exhibit high yields (82–92%) via coupling reactions, suggesting efficient synthetic routes for dimethylamino propyl-containing compounds .
  • Molecular Weight: The molecular weights of these derivatives range from ~450–500 g/mol, significantly higher than 3-(Dimethylamino)propylamine (estimated ~325 g/mol) due to additional aromatic and ester groups.
B. Polycarbodiimide Derivatives ()

Poly[N-[3-(dimethylamino)propyl)]-N'-[3-(morpholino)propyl]carbodiimide] incorporates dimethylamino propyl groups into a polymer backbone. Comparisons include:

  • Cytotoxicity: This polymer exhibits potent cytotoxicity (IC50 = 3.50 μM) against bladder cancer cells, demonstrating the bioactivity of dimethylamino propyl motifs in therapeutic contexts .
  • Solubility: The addition of morpholino groups enhances water solubility, a property absent in the diphenylmethyl variant.
C. DMAPMA (N-[3-(Dimethylamino)propyl]methacrylamide) ()

DMAPMA, a monomer used in thermosensitive polymers, shares the dimethylamino propyl group but includes a methacrylamide moiety. Key contrasts:

  • Functionality : DMAPMA’s methacrylamide group enables polymerization, whereas the diphenylmethyl group in the target compound favors steric hindrance and lipophilicity.
  • Applications : DMAPMA-based polymers enhance mineral flotation selectivity (e.g., lithium spodumene recovery), whereas diphenylmethyl variants may find use in organic catalysis or drug delivery .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Yield (%) Applications Reference
[Target Compound] ~325 Diphenylmethyl, dimethylamino N/A Catalysis, drug delivery (inferred)
Pyrazole Derivative (14) 487.6 Pyrazole, ester, dimethylamino 90 Amyloidogenic repression
DMAPMA 184.3 Methacrylamide, dimethylamino N/A Polymer flotation agents
Polycarbodiimide (S-cat) ~600–800 (polymer) Carbodiimide, dimethylamino N/A Antifungal, anticancer agents

Physicochemical and Functional Differences

  • Hydrophobicity : The diphenylmethyl group in the target compound enhances hydrophobicity compared to DMAPMA or pyrazole derivatives, impacting solubility and substrate interactions.
  • Electronic Effects: The dimethylamino group acts as an electron donor, influencing reactivity in catalysis. Pyrazole derivatives leverage this for aromatic stacking, while polycarbodiimides utilize it for helical polymer stabilization .
  • Synthetic Complexity : Pyrazole derivatives require multi-step coupling reactions, whereas DMAPMA is synthesized via radical polymerization, suggesting varied scalability .

Preparation Methods

General Synthetic Strategy Overview

The compound 3-(Dimethylamino)propylamine can be conceptually viewed as a diphenylmethyl-substituted propylamine bearing a dimethylamino group. The preparation typically involves:

  • Formation of the diphenylmethylamine core or its precursor.
  • Introduction of the 3-(dimethylamino)propyl side chain.
  • Catalytic hydrogenation or reductive amination steps to achieve the final amine structure.

Preparation of 3-(Dimethylamino)propylamine (DMAPA) Intermediate

Since the compound includes the 3-(dimethylamino)propyl moiety, understanding the preparation of 3-(dimethylamino)propylamine (DMAPA) is crucial. DMAPA is a key intermediate and can be synthesized by:

A patented method describes a continuous reaction process in a reaction column using heterogeneous catalysts (e.g., Ni, Pd on zirconium dioxide) to convert DMAPA into bis-[(3-dimethylamino)propyl]amine by a successive reaction mechanism, which may be adapted or modified for related amines.

Parameter Typical Conditions for DMAPA Preparation
Catalyst Ni, Pd on ZrO2, Co, Cu
Temperature 100–200 °C
Pressure Above atmospheric (up to 20 bar)
Reactor Type Continuous reaction tower with multiple theoretical trays
Reaction Type Catalytic hydrogenation / amination
Yield and Selectivity High, with suppression of side reactions via reactive distillation

Preparation of Diphenylmethylamine Derivatives

The diphenylmethylamine moiety is typically synthesized through:

A specific patent outlines the preparation of N-methyl-3,3-diphenylpropylamine via catalytic hydrogenation using palladium catalysts in solvents such as ethanol or methanol, under reflux conditions.

Parameter Typical Conditions for Diphenylmethylamine Preparation
Catalyst Pd on carbon, Ni catalysts
Solvent Ethanol, methanol
Temperature Reflux (~78 °C for ethanol)
Reaction Time Several hours (varies by scale)
Hydrogen Pressure Atmospheric to moderate pressure
Reaction Type Catalytic hydrogenation of nitriles or Schiff bases

Coupling of 3-(Dimethylamino)propylamine with Diphenylmethyl Precursors

To obtain 3-(Dimethylamino)propylamine, the coupling of the diphenylmethyl moiety with the 3-(dimethylamino)propylamine backbone is required. This can be achieved by:

  • Nucleophilic substitution reactions: Using diphenylmethyl halides (e.g., diphenylmethyl chloride) reacting with 3-(dimethylamino)propylamine under basic conditions to form the target amine.

  • Reductive amination: Reacting diphenylacetaldehyde with 3-(dimethylamino)propylamine in the presence of reducing agents or catalytic hydrogenation to form the secondary amine linkage.

The reaction conditions typically involve:

Parameter Typical Conditions for Coupling Reaction
Base Triethylamine, sodium hydroxide
Solvent Toluene, ethanol, or other polar aprotic solvents
Temperature Room temperature to reflux (25–100 °C)
Reaction Time Several hours to overnight
Catalysts/Additives May include Pd/C for reductive amination

Summary Table of Preparation Methods

Step Methodology Catalyst/Conditions Key Notes
Synthesis of DMAPA Hydrogenation of DMAPN Ni, Pd on ZrO2, 100–200 °C, pressure >1 atm Continuous reaction tower enhances yield
Preparation of diphenylmethylamine Catalytic hydrogenation of nitriles or Schiff bases Pd/C, Ni catalysts, reflux in ethanol Requires careful control of hydrogenation
Coupling to form target amine Nucleophilic substitution or reductive amination Base (Et3N), solvents (toluene), Pd/C catalyst Step critical for final compound formation

Research Findings and Optimization Notes

  • Catalyst Selection: Transition metal catalysts such as Ni, Pd, Co, and Cu are effective for hydrogenation and amination steps. Pd on zirconium dioxide is highlighted for its selectivity and activity in the DMAPA dimerization process.

  • Reaction Environment: Reactive distillation or continuous flow reactors improve space-time yield and selectivity by enabling simultaneous reaction and separation, reducing side reactions.

  • Temperature and Pressure: Elevated temperatures (100–200 °C) and pressures (above atmospheric) favor amination and hydrogenation, but must be optimized to prevent decomposition or over-reduction.

  • Solvent Choice: Polar protic solvents like ethanol or methanol are common for hydrogenation; aprotic solvents such as toluene are preferred for nucleophilic substitution reactions.

  • Purification: Post-reaction purification involves distillation or crystallization to isolate the pure amine compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)propylamine, and what are the critical reaction parameters?

  • Answer : The compound can be synthesized via a multi-step approach. A common precursor, 3-(dimethylamino)propylamine (DMAPA), is first prepared by reacting dimethylamine with acrylonitrile (cyanethylation), followed by hydrogenation . To introduce the diphenylmethyl group, a nucleophilic substitution or alkylation reaction may be employed using diphenylmethyl halides or carbonyl derivatives. Key parameters include temperature control (to avoid side reactions like over-alkylation), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reactants. Catalytic agents, such as phase-transfer catalysts, may enhance yield .

Q. How can researchers characterize the purity and structural integrity of 3-(Dimethylamino)propylamine?

  • Answer : Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of dimethylamino (-N(CH3_3)2_2), diphenylmethyl (-CH(C6_6H5_5)2_2), and propyl chain protons. Key peaks include aromatic protons (6.5–7.5 ppm) and dimethylamino singlet (~2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • FT-IR : Absorbance bands for C-N stretching (1100–1250 cm1^{-1}) and aromatic C-H bending (700–800 cm^{-1) .

Q. What are the primary applications of this compound in materials science and catalysis?

  • Answer : The dimethylamino group acts as a Lewis base, making the compound useful in:

  • Epoxy Resin Curing : Accelerates crosslinking via amine-epoxide reactions .
  • Polyurethane Catalysis : Facilitates urethane formation by activating isocyanate groups .
  • Ligand Design : The diphenylmethyl group enhances steric bulk, which can stabilize metal complexes in coordination chemistry .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of 3-(Dimethylamino)propylamine?

  • Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example:

  • Reactivity Prediction : Calculate nucleophilicity of the dimethylamino group to design electrophilic coupling partners .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .
  • Thermodynamic Stability : Gibbs free energy calculations predict side-product formation under varying temperatures .

Q. What experimental strategies resolve contradictions in reported reactivity or spectroscopic data for this compound?

  • Answer : Contradictions may arise from impurities or stereochemical variations. Strategies include:

  • Reproducibility Checks : Validate protocols using high-purity reagents and inert atmospheres.
  • Advanced NMR Techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How does steric hindrance from the diphenylmethyl group influence the compound’s catalytic or ligand properties?

  • Answer : The bulky diphenylmethyl group:

  • Reduces Substrate Accessibility : Limits catalytic efficiency in small-molecule reactions but enhances selectivity in asymmetric catalysis .
  • Stabilizes Metal Complexes : Prevents agglomeration in nanoparticle synthesis by providing steric protection .
  • Alters Solubility : Increases hydrophobicity, requiring solvent optimization (e.g., toluene over methanol) .

Methodological Considerations

Q. What safety protocols are critical when handling 3-(Dimethylamino)propylamine in laboratory settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; segregate halogenated waste .

Q. How can researchers design kinetic studies to probe the compound’s role in catalytic cycles?

  • Answer : Employ:

  • In Situ Spectroscopy : Monitor reaction progress via UV-Vis or IR to track intermediate formation.
  • Rate Law Determination : Vary concentrations of the compound and substrates to establish rate dependencies .
  • Isotopic Labeling : Use 15^{15}N-labeled dimethylamino groups to trace mechanistic pathways via NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Dimethylamino)propyl](diphenylmethyl)amine
Reactant of Route 2
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[3-(Dimethylamino)propyl](diphenylmethyl)amine

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